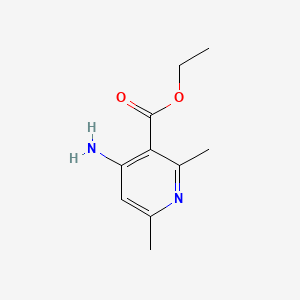

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of an amino group at the 4-position, two methyl groups at the 2- and 6-positions, and an ethyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester typically involves the esterification of 4-Amino-2,6-dimethyl-nicotinic acid. One common method is the reaction of 4-Amino-2,6-dimethyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidation of the compound can lead to the formation of 4-Amino-2,6-dimethyl-nicotinic acid.

Reduction: Reduction can yield 4-Amino-2,6-dimethyl-nicotinic alcohol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including 4-amino-2,6-dimethyl-nicotinic acid ethyl ester, exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| E. coli | High | |

| P. aeruginosa | Low |

Anesthetic Properties

The compound has been investigated for its anesthetic properties. Historical patents describe the synthesis of esters from amino-nicotinic acids that demonstrate anesthetic effects superior to traditional benzene-based anesthetics. These findings suggest that this compound could be a candidate for developing less toxic anesthetic agents .

Cytotoxicity and Cancer Research

Recent studies have highlighted the cytotoxic potential of nicotinic acid derivatives against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .

Table 2: Cytotoxicity of Nicotinic Acid Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Fluorescent Sensors

In addition to its biological activities, the compound has been explored for its potential as a fluorescent sensor. Research indicates that derivatives can be utilized in monitoring photopolymerization processes due to their favorable fluorescence properties . This application highlights the versatility of this compound beyond traditional medicinal uses.

作用机制

The mechanism of action of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

Nicotinic Acid:

2,6-Dimethyl-nicotinic Acid: Lacks the amino group present in 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester.

4-Amino-nicotinic Acid: Lacks the methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS No. 169379-97-9) is a derivative of nicotinic acid characterized by an amino group at the 4-position and ethyl ester functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate

- Molecular Formula : C10H14N2O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can modulate enzyme and receptor activities, leading to various biological effects such as:

- Inhibition of microbial growth

- Induction of apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its inhibitory effects against various pathogenic microorganisms:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 30 |

| Staphylococcus aureus | 28 |

| Candida albicans | 25 |

These results indicate that the compound shows strong activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes findings from various studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | ROS generation |

These findings highlight its potential for further development as an anticancer therapeutic .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

- Study on E. coli Infections : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to controls.

- Breast Cancer Model : Treatment with the compound resulted in a marked reduction in tumor size and increased survival rates in MCF-7 xenograft models.

These studies support the compound's potential for clinical applications in infectious diseases and oncology .

Computational Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in its biological activity. The docking scores indicate favorable interactions with key residues within active sites of enzymes related to microbial resistance and cancer progression.

Binding Affinity Data

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| PBP3 | -9.333 | Hydrogen bonds with Ser448 |

| CYP51 | -5.886 | Hydrophobic interactions |

These computational insights provide a rationale for its observed biological effects and guide further experimental validation .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via enamine rearrangement of ethyl esters of 4,6-dimethyl-2-pyrimidinylacetic acid under quaternization with amines. Key factors include solvent selection (e.g., ethyl acetate or acetonitrile mixtures) and temperature control to minimize side reactions like transamination or hydrolysis . Evidence from pyrimidinium salt reactions shows that amines with varying alkyl substituents alter product distribution, suggesting careful selection of amine reagents is critical .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards such as nitroaromatic esters (e.g., 4-Amino-2,6-dinitrotoluene) can be employed. Use acetonitrile-based mobile phases for HPLC, and ensure calibration with certified reference materials. Stability during analysis requires storage below -20°C to prevent degradation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound?

- Methodological Answer : Competing pathways, such as hydrolysis of pyrimidinium intermediates in aqueous conditions, lead to by-products like 1,2-dihydro-2-oxo-4,6-dimethylnicotinic acid ethyl ester. Kinetic studies under anhydrous conditions and controlled amine stoichiometry can suppress hydrolysis. Computational modeling (DFT) may further elucidate transition states in rearrangement reactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS analysis reveal ester hydrolysis as the primary degradation pathway, yielding 4-Amino-2,6-dimethylnicotinic acid. Storage in inert atmospheres (argon) at -20°C in ethyl acetate-based solutions minimizes decomposition .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or solvent effects. Reproducibility requires stringent purification (e.g., recrystallization from ethanol/water mixtures) and standardized bioassays (e.g., kinase inhibition assays with positive controls). Meta-analyses of published data, as seen in nicotinic acid studies, can identify confounding variables .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model charge distribution on the pyridine ring, identifying the 4-amino group as the primary nucleophilic site. Experimental validation via reactions with acyl chlorides confirms predicted regioselectivity .

属性

IUPAC Name |

ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHNVWAFCNNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。